L-cystine

Catalog No.
S524824
CAS No.
56-89-3
M.F
C6H12N2O4S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-cystine

CAS Number

56-89-3

Product Name

L-cystine

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

LEVWYRKDKASIDU-QWWZWVQMSA-N

SMILES

N[C@@H](CSSCC(C(O)=O)N)C(O)=O

Solubility

0.19 mg/mL

Synonyms

Copper Cystinate, Cystine, L Cystine, L-Cystine

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N

Description

The exact mass of the compound Cystine is 240.0238 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 190 mg/l (at 20 °c)7.91e-04 m0.19 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755897. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides. It belongs to the ontological category of cystine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Structure and Function

  • Cystine forms disulfide bridges between two cysteine molecules. These bridges contribute significantly to the three-dimensional structure and stability of proteins [National Institutes of Health (.gov)]. Disruption of these bridges can lead to protein unfolding and loss of function.)

Enzyme Activity

  • The thiol group (SH) of cysteine is crucial for the catalytic activity of many enzymes. This group participates in various chemical reactions within cells [National Center for Biotechnology Information (.gov)]. Understanding how cystine interacts with other molecules can aid in designing drugs that target specific enzymes.)

Antioxidant Defense

  • Cystine is a precursor to cysteine, which plays a role in the body's antioxidant defense system. Cysteine helps regenerate glutathione, a vital antioxidant that protects cells from damage caused by free radicals [ScienceDirect]. Research on cystine's role in antioxidant pathways may offer insights into aging and age-related diseases.Source: ScienceDirect, "Cysteine in Physiological Conditions and Its Role in Diseases":

Hair and Skin Research

  • Cystine is a building block of keratin, a protein that forms hair, skin, and nails. Scientists are studying how cystine levels might influence hair growth and skin health [National Institutes of Health (.gov)]. Research in this area may inform the development of treatments for hair loss and skin conditions.)

L-cystine is a naturally occurring amino acid and a dimer of L-cysteine, formed through the oxidation of two L-cysteine molecules. Its chemical formula is C6H12N2O4S2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{S}_2, and it is characterized by the presence of a disulfide bond, which plays a crucial role in protein structure and function. As a white crystalline solid, L-cystine is poorly soluble in water but is soluble in alkaline solutions. The compound serves as an essential component in various biological processes, particularly in the formation of disulfide bonds that stabilize protein structures .

In proteins, cystine residues participate in the formation of disulfide bridges. These bridges create cross-links between different parts of the polypeptide chain, contributing to the protein's final three-dimensional structure. This folded structure is essential for proper protein function. Additionally, disulfide bridges can influence protein activity by regulating the accessibility of binding sites or introducing conformational changes [].

, primarily involving its disulfide bond. The oxidation of L-cysteine to L-cystine can be represented as follows:

2HO2CCH NH 2 CH2SH+0.5O2(HO2CCH NH 2 CH2S)2+H2O2\text{HO}_2\text{CCH NH 2 CH}_2\text{SH}+0.5\text{O}_2\rightarrow (\text{HO}_2\text{CCH NH 2 CH}_2\text{S})_2+\text{H}_2\text{O}

In biological systems, L-cystine can be reduced back to L-cysteine under reductive conditions, typically facilitated by thiols such as mercaptoethanol or dithiothreitol:

(SCH2CH NH 2 CO2H)2+2RSH2HSCH2CH NH 2 CO2H+RSSR(\text{SCH}_2\text{CH NH 2 CO}_2\text{H})_2+2\text{RSH}\rightarrow 2\text{HSCH}_2\text{CH NH 2 CO}_2\text{H}+\text{RSSR}

Additionally, L-cystine can react with formaldehyde to yield thiazolidine derivatives without racemization .

L-cystine plays a vital role in cellular processes due to its involvement in the formation of disulfide bonds within proteins. These bonds are crucial for maintaining the three-dimensional structure of proteins, enhancing their stability and functionality. In the context of cellular metabolism, L-cystine serves as a substrate for the cystine-glutamate antiporter, facilitating its transport into cells where it can be reduced to L-cysteine. This process is particularly important for maintaining cellular redox balance and protecting against oxidative stress .

Furthermore, elevated levels of L-cystine in urine can indicate metabolic disorders such as cystinuria, where there is a defect in amino acid reabsorption .

L-cystine can be synthesized through various methods:

  • Oxidation of L-Cysteine: The most common method involves oxidizing two molecules of L-cysteine using oxidizing agents such as hydrogen peroxide or iodine.
  • Chemical Synthesis: Laboratory synthesis may also include reactions with formaldehyde or other reagents that facilitate the formation of disulfide bonds.
  • Biological Synthesis: In living organisms, L-cystine is produced from L-cysteine through enzymatic reactions that involve specific oxidases .

L-cystine has various applications across multiple fields:

  • Nutritional Supplements: It is often marketed for its potential health benefits, including skin health and antioxidant properties.
  • Pharmaceuticals: Used in formulations aimed at treating conditions related to oxidative stress and cysteine deficiencies.
  • Cosmetics: Incorporated into skincare products for its purported anti-aging effects due to its role in collagen synthesis .

Research has demonstrated that L-cystine interacts with various compounds and biological systems:

  • Antioxidant Activity: It exhibits antioxidant properties by participating in redox reactions that help mitigate oxidative damage.
  • Transport Mechanisms: Studies indicate that L-cystine's transport into cells occurs via specific antiport systems that exchange it for glutamate .
  • Therapeutic Potential: Investigations into its role in hearing restoration have shown promise, particularly concerning mutations affecting the TMC1 protein involved in auditory signaling .

L-cystine shares structural and functional similarities with several other sulfur-containing amino acids. Below are some comparable compounds:

CompoundStructure/PropertiesUnique Features
L-CysteineMonomer form; contains a thiol groupMore reactive than L-cystine; involved in direct redox reactions
MethionineContains a thioether group; essential amino acidCannot form disulfide bonds; involved in methylation reactions
HomocysteineIntermediate in cysteine biosynthesis; contains sulfurAssociated with cardiovascular diseases when elevated
Cysteic AcidOxidation product of cysteine; contains sulfonic acidMore polar and soluble than cysteine and cystine

L-cystine's uniqueness lies in its stable disulfide bond formation, which is critical for protein structure stabilization compared to other compounds like L-cysteine that are more reactive and versatile .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

240.02384922 g/mol

Monoisotopic Mass

240.02384922 g/mol

Heavy Atom Count

14

LogP

-5.08
-5.08 (LogP)
-5.08

Appearance

Solid powder

Melting Point

260.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX1RHN0Y0B
06681CV9GH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis. More research will have to be done before L-cysteine can be indicated for any of these conditions. Research to date has mostly been in animal models.

Pharmacology

L-Cystine is a covalently linked dimeric nonessential amino acid formed by the oxidation of cysteine. Two molecules of cysteine are joined together by a disulfide bridge to form cystine. Cystine is a chemical substance which naturally occurs as a deposit in the urine, and can form a calculus (hard mineral formation) when deposited in the kidney. The compound produced when two cysteine molecules linked by a disulfide (S-S) bond. Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis. Cysteine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches. It increases the level of glutathione in the lungs, liver, kidneys and bone marrow, and this may have an anti-aging effect on the body by reducing age-spots etc.
Not considered one of the 20 amino acids, Cystine is a sulfur-containing derivative obtained from oxidation of cysteine amino acid thiol side chains. It functions as an antioxidant and protects tissues against radiation and pollution, slowing the aging process. It also aids protein synthesis. Cystine is abundant in many proteins of skeletal tissues and skin, and found in insulin and digestive enzymes chromotrypsinogen A, papain, and trypsinogen. (NCI04)

Mechanism of Action

Certain conditions, e.g. an acetaminophen overdose, deplete hepatic glutathione and subject the tissues to oxidative stress resulting in loss of cellular integrity. L-Cystine serves as a major precursor for synthesis of glutathione.

Pictograms

Irritant

Irritant

Other CAS

56-89-3
349-46-2

Wikipedia

Cystine

Use Classification

Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

L-Cystine: ACTIVE

Dates

Modify: 2023-08-15
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